molecular formula C21H19BrO5 B11299453 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B11299453
M. Wt: 431.3 g/mol
InChI Key: GBJBRPSWZUNPLP-UHFFFAOYSA-N
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Description

3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a bromobenzyl ether group, and a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Synthesis of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromobenzyl Ether Group: The bromobenzyl ether group can be introduced by reacting the chromen-2-one intermediate with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The bromobenzyl ether group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive chromen-2-one derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular targets, particularly those involving chromen-2-one derivatives.

    Chemical Biology: It can serve as a tool compound to investigate the mechanisms of action of chromen-2-one derivatives in various biological systems.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer-related pathways.

    Receptor Modulation: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.

    Flavonoids: These natural compounds also contain a chromen-2-one core and are known for their diverse biological activities.

    Benzyl Ether Derivatives: Compounds with benzyl ether groups may exhibit similar chemical reactivity and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H19BrO5

Molecular Weight

431.3 g/mol

IUPAC Name

3-[7-[(2-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H19BrO5/c1-12-15-7-9-18(26-11-14-5-3-4-6-17(14)22)13(2)20(15)27-21(25)16(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24)

InChI Key

GBJBRPSWZUNPLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br)CCC(=O)O

Origin of Product

United States

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